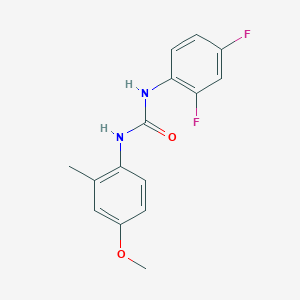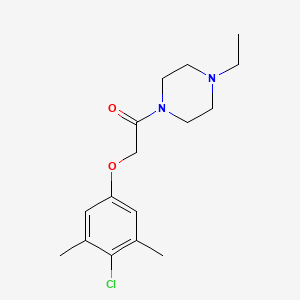
N-(2,4-difluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-N’-(4-methoxy-2-methylphenyl)urea: is an organic compound that belongs to the class of ureas This compound is characterized by the presence of two aromatic rings, each substituted with different functional groups The 2,4-difluorophenyl group and the 4-methoxy-2-methylphenyl group are connected through a urea linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-N’-(4-methoxy-2-methylphenyl)urea typically involves the reaction of 2,4-difluoroaniline with 4-methoxy-2-methylaniline in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions. The general reaction scheme is as follows:
2,4-difluoroaniline+4-methoxy-2-methylaniline+carbonylating agent→N-(2,4-difluorophenyl)-N’-(4-methoxy-2-methylphenyl)urea
Industrial Production Methods: On an industrial scale, the production of N-(2,4-difluorophenyl)-N’-(4-methoxy-2-methylphenyl)urea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions:
Oxidation: N-(2,4-difluorophenyl)-N’-(4-methoxy-2-methylphenyl)urea can undergo oxidation reactions, particularly at the methoxy and methyl groups on the aromatic ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced at the urea linkage using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, especially at positions ortho and para to the existing substituents. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Chemistry: N-(2,4-difluorophenyl)-N’-(4-methoxy-2-methylphenyl)urea is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate biological pathways is of particular interest in medicinal chemistry.
Industry: In the industrial sector, N-(2,4-difluorophenyl)-N’-(4-methoxy-2-methylphenyl)urea is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
作用機序
The mechanism of action of N-(2,4-difluorophenyl)-N’-(4-methoxy-2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the biochemical pathway it controls. The presence of fluorine atoms enhances its binding affinity and specificity, making it a potent inhibitor.
類似化合物との比較
- N-(2,4-difluorophenyl)-N’-(4-methoxyphenyl)urea
- N-(2,4-difluorophenyl)-N’-(2-methylphenyl)urea
- N-(2,4-difluorophenyl)-N’-(4-methylphenyl)urea
Comparison: Compared to its analogs, N-(2,4-difluorophenyl)-N’-(4-methoxy-2-methylphenyl)urea exhibits unique properties due to the presence of both methoxy and methyl groups on the aromatic ring. These substituents influence its chemical reactivity, biological activity, and physical properties. The combination of these groups enhances its solubility, stability, and binding affinity, making it a more versatile compound for various applications.
特性
IUPAC Name |
1-(2,4-difluorophenyl)-3-(4-methoxy-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2/c1-9-7-11(21-2)4-6-13(9)18-15(20)19-14-5-3-10(16)8-12(14)17/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKLLDDVGJAVAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5796948.png)

![N-[2-chloro-4-(2,5-dioxopyrrol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5796957.png)
![2-chloro-N'-[2-(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5796959.png)

![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5796981.png)

![1-(2,4-Dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5796993.png)

![5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5797004.png)
![ethyl 2-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5797007.png)

![N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide](/img/structure/B5797022.png)
![2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5797035.png)
